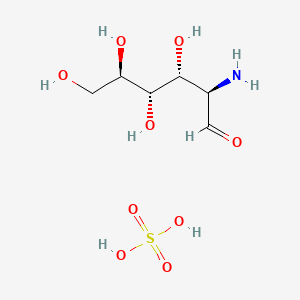

D-Glucosamine sulfate

概要

説明

D-Glucosamine sulfate: is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish, animal bones, bone marrow, and fungi. This compound is widely used as a dietary supplement for the treatment of osteoarthritis and joint pain due to its role in maintaining cartilage health .

準備方法

Synthetic Routes and Reaction Conditions:

Chemical Extraction: The traditional method involves the hydrolysis of chitin from marine or fungal sources using strong acids at high temperatures.

Enzymatic Catalysis: An alternative method involves the use of chitinolytic enzymes to hydrolyze chitin directly into D-Glucosamine.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: D-Glucosamine sulfate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Substitution: this compound can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Acyl chlorides, alkyl halides, organic solvents, and catalysts.

Major Products:

Oxidation: Glucosaminic acid.

Reduction: Alcohol derivatives of D-Glucosamine.

Substitution: Various substituted glucosamine derivatives.

科学的研究の応用

Osteoarthritis Treatment

D-Glucosamine sulfate is most commonly used in managing osteoarthritis, particularly in the knee. Clinical studies have demonstrated its effectiveness in reducing pain and improving joint function:

- Pain Relief : A meta-analysis indicated that glucosamine sulfate is more effective than placebo in alleviating pain associated with knee osteoarthritis .

- Function Improvement : Long-term use (1500 mg/day) has shown benefits in enhancing physical function and delaying disease progression .

Other Musculoskeletal Disorders

Beyond osteoarthritis, glucosamine sulfate has been investigated for its potential benefits in various conditions:

- Joint Pain from Drug Use : It may alleviate joint pain caused by certain medications, providing symptomatic relief for patients undergoing treatments like chemotherapy .

- Interstitial Cystitis : Some studies suggest glucosamine sulfate may help manage symptoms associated with this bladder condition .

Safety and Efficacy

While this compound is generally considered safe, it is essential to evaluate its efficacy through well-designed studies. The following table summarizes findings from various clinical trials:

Case Study: Osteoarthritis Management

In a randomized controlled trial involving 200 participants with knee osteoarthritis, those treated with glucosamine sulfate experienced a notable reduction in pain scores compared to the placebo group after six months. The study highlighted improvements in both morning stiffness and overall joint functionality.

Case Study: Joint Pain Relief

A cohort study assessed patients experiencing joint pain due to rheumatoid arthritis medications. Participants reported significant relief after three months of glucosamine sulfate supplementation, indicating its potential as an adjunctive therapy for drug-induced joint discomfort.

作用機序

Molecular Targets and Pathways:

- D-Glucosamine sulfate is involved in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and synovial fluid.

- It exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

- Enhances the production of hyaluronic acid, which is crucial for maintaining joint lubrication and health .

類似化合物との比較

Glucosamine hydrochloride: Similar to D-Glucosamine sulfate but lacks the sulfate group.

N-Acetylglucosamine: An acetylated form of glucosamine, used in various biomedical applications, including skin care and wound healing.

Chondroitin sulfate: Often combined with this compound in supplements for joint health.

Uniqueness:

生物活性

D-Glucosamine sulfate is a naturally occurring amino sugar that plays a crucial role in the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of cartilage and connective tissue. It has garnered interest in the context of osteoarthritis (OA) and other joint disorders due to its purported chondroprotective and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

The biological activity of this compound is primarily attributed to its dual mechanism of action:

- Stimulation of GAG Synthesis : this compound promotes the synthesis of GAGs and enhances type II collagen expression in chondrocytes, which are vital for maintaining cartilage integrity .

- Inhibition of Degradation : It prevents the breakdown of GAGs and collagen by down-regulating inflammatory cytokines, inhibiting prostaglandin E2 synthesis, and reducing the expression of catabolic enzymes such as metalloproteinases (MPs) .

Biological Effects

This compound has been shown to exert several biological effects:

- Anti-inflammatory Effects : Research indicates that glucosamine can inhibit the expression and activity of catabolic enzymes involved in cartilage degradation, such as aggrecanases and matrix metalloproteinases (MMPs) .

- Antioxidant Properties : Studies have demonstrated that glucosamine sulfate can reduce oxidative stress in chondrocytes by decreasing reactive oxygen species (ROS) levels, thereby protecting against oxidative damage .

- Chondroprotective Effects : Clinical trials suggest that glucosamine sulfate can slow the progression of joint space narrowing in osteoarthritis patients, indicating its potential as a disease-modifying osteoarthritis drug (DMOAD) .

Case Studies

- Hepatotoxicity Reports : A few case studies have documented instances of hepatotoxicity associated with glucosamine-chondroitin supplements. Patients exhibited elevated liver enzymes after intake, which normalized upon discontinuation of the supplements . This highlights the need for caution when using glucosamine products.

- Long-term Efficacy : A study involving 106 patients showed no significant joint-space loss in those taking glucosamine sulfate over an extended period, reinforcing its potential protective role against cartilage degeneration .

Clinical Trials

A comprehensive review of clinical trials indicates varying efficacy based on formulation:

- Efficacy Comparison : Glucosamine sulfate has been shown to be more effective than glucosamine hydrochloride in some studies regarding joint health outcomes . However, other studies suggest that different formulations may yield inconsistent results due to variable absorption and bioavailability .

Data Table: Summary of Key Studies on this compound

特性

IUPAC Name |

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t2*3-,4+,5+,6+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNBMPZUVDTASE-HXIISURNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14999-43-0, 29031-19-4 | |

| Record name | Glucosamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014999430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glucosamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FW7WLR731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。